8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran
Description
“8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran” is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group, tetrazole ring, and benzopyran core in this compound suggests it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
8-nitro-2-(2H-tetrazol-5-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N5O4/c16-7-4-8(10-11-13-14-12-10)19-9-5(7)2-1-3-6(9)15(17)18/h1-4H,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXAZECNTAYFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=CC2=O)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617233 | |
| Record name | 8-Nitro-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141283-42-3 | |
| Record name | 8-Nitro-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of o-Hydroxyacetophenone
The nitration step employs 63% concentrated nitric acid in dichloromethane at 40°C to produce a mixture of 2-hydroxy-3-nitroacetophenone (desired) and 2-hydroxy-5-nitroacetophenone (byproduct). Critical parameters include:
The crude product is extracted with dichloromethane, yielding 200 g of a 3-nitro/5-nitro isomer mixture (65:35 ratio).
Isomer Separation via Salification
Selective salification with sodium hydroxide in toluene at 80°C preferentially dissolves the 3-nitro isomer. After cooling to 10°C, the insoluble 5-nitro isomer is removed by filtration. Hydrolysis with hydrochloric acid regenerates pure 2-hydroxy-3-nitroacetophenone (98% recovery).
Cyclization to 8-Nitro-2-cyano-4-oxo-4H-1-benzopyran
Cyclization with ethyl cyanoformate and sodium methoxide in toluene proceeds at 80°C for 10 hours. Acid quenching with HCl yields the cyano-substituted benzopyran intermediate. Key metrics:
Tetrazole Ring Formation
The cyano group undergoes [2+3] cycloaddition with sodium azide in methanol catalyzed by ammonium chloride. Conditions:
Optimization of Reaction Conditions
Solvent Selection
Dichloromethane in the nitration step minimizes byproduct formation compared to chlorobenzene (Table 1). Methanol outperforms DMSO in the tetrazole step due to faster reaction kinetics.
Table 1: Solvent Impact on Nitration Efficiency
| Solvent | Byproduct Ratio (5-nitro:3-nitro) | Yield (%) |
|---|---|---|
| Dichloromethane | 35:65 | 92 |
| Chloroform | 40:60 | 88 |
| Ethylene dichloride | 38:62 | 90 |
Temperature and Stoichiometry
-
Nitration : Excess nitric acid (1.3 equiv) at 40°C maximizes 3-nitro isomer formation.
-
Cyclization : Sodium methoxide (1.3 equiv) ensures complete conversion of the acetophenone intermediate.
Comparative Analysis with Alternative Methods
Earlier routes relied on phosphorus oxychloride for cyclization and gaseous ammonia for tetrazole formation, posing safety risks and lower yields (Table 2). The current method eliminates these reagents, reducing hazardous waste by 60%.
Table 2: Method Comparison
| Parameter | Traditional Method | Current Method |
|---|---|---|
| Reaction Steps | 6 | 3 |
| Overall Yield | 52% | 78% |
| Purity | 91% | 99.2% |
| Hazardous Reagents | Phosphorus oxychloride, NH₃ | None |
Industrial Scalability and Environmental Impact
The process is designed for continuous production, with toluene and dichloromethane recycled in >90% efficiency. Waste streams are neutralized to pH 7 before disposal, meeting ISO 14001 standards. A life-cycle assessment shows a 35% reduction in carbon footprint compared to prior syntheses .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the conditions and reagents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Benzopyrans: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C10H5N5O4
Molecular Weight: 259.18 g/mol
CAS Number: 141283-42-3
The compound features a nitro group, a tetrazole ring, and a benzopyran core, which contribute to its unique reactivity and biological activity. The presence of these functional groups suggests potential for diverse applications in drug development and material synthesis.
Medicinal Chemistry
The compound's structure indicates potential as a pharmacological agent. Research has shown that benzopyran derivatives can act as inhibitors in various biological pathways. For instance:
- Anticancer Activity: Studies have indicated that compounds with similar structures can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation .
- Anti-inflammatory Properties: The nitro group may play a role in modulating inflammatory responses, making it a candidate for treating inflammatory diseases .
Biological Research
The ability of this compound to interact with biological molecules makes it valuable for biochemical assays:
- Enzyme Inhibition Studies: It can serve as a probe to study enzyme activity by binding to active sites and altering catalytic efficiency .
- Receptor Modulation: The compound may influence receptor-mediated signaling pathways, providing insights into receptor biology and drug action mechanisms .
Materials Science
Due to its unique chemical properties, this compound can be utilized in developing new materials:
- Polymer Synthesis: Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
- Nanomaterials Development: The compound's structure can facilitate the formation of nanomaterials with specific properties for applications in electronics and photonics .
Case Study 1: Anticancer Activity
A study explored the effects of various benzopyran derivatives on cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cells, highlighting the potential for further development as anticancer agents .
Case Study 2: Enzyme Inhibition
Research demonstrated that derivatives of benzopyran could inhibit specific enzymes involved in metabolic pathways. The study utilized this compound as a lead compound to design more potent inhibitors against target enzymes linked to metabolic disorders .
Mechanism of Action
The mechanism of action of “8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: The nitro group may participate in redox reactions, leading to the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran Derivatives: Compounds with similar benzopyran cores but different substituents.
Tetrazole-Containing Compounds: Compounds with tetrazole rings but different core structures.
Nitro-Substituted Aromatics: Compounds with nitro groups attached to aromatic rings.
Uniqueness
“8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran” is unique due to the combination of the nitro group, tetrazole ring, and benzopyran core, which may impart distinct chemical and biological properties compared to other similar compounds.
Biological Activity
8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, such as the nitro group, tetrazole ring, and benzopyran core, suggest it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is . Its IUPAC name is 8-nitro-2-(2H-tetrazol-5-yl)chromen-4-one. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H5N5O4 |
| IUPAC Name | 8-nitro-2-(2H-tetrazol-5-yl)chromen-4-one |
| InChI Key | ZXXAZECNTAYFMK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)N+[O-])OC(=CC2=O)C3=NNN=N3 |
The biological activity of this compound can be attributed to several potential mechanisms:
Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their activity.
Receptor Modulation : It can interact with cellular receptors, modulating various signaling pathways.
Reactive Oxygen Species (ROS) Generation : The nitro group may participate in redox reactions, leading to the generation of ROS, which can have cytotoxic effects on cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various human cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DU145 (Prostate) | 0.054 | Induces apoptosis via caspase activation |
| HeLa (Cervical) | 0.048 | Arrests cell cycle at G2/M phase |
| A549 (Lung) | 0.048 | Inhibits tubulin assembly |
| HepG2 (Liver) | Not reported | Potential for further investigation |
| MCF7 (Breast) | Not reported | Potential for further investigation |
In these studies, compounds similar to 8-Nitro derivatives have shown significant inhibitory effects on cancer cell proliferation and induced apoptotic pathways through mechanisms involving tubulin polymerization disruption and caspase activation .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties in vivo. Research indicates that it can reduce inflammatory markers and inhibit pathways associated with inflammation. The docking studies suggest that it interacts with specific proteins involved in inflammatory responses .
Antimicrobial Properties
The presence of the tetrazole moiety in the structure enhances its antimicrobial activity against various pathogens. Studies indicate that derivatives containing tetrazole exhibit significant antibacterial and antifungal activities .
Case Studies
Several case studies have been conducted to evaluate the biological activities of compounds related to 8-Nitro derivatives:
- Study on Cancer Cell Lines : A comprehensive evaluation was performed on various cancer cell lines where compounds were tested for their cytotoxic effects. Results indicated that modifications in substituents significantly affected the IC50 values and overall efficacy against cancer cells .
- Inflammation Model : In a model of acute inflammation, the compound was administered to assess its impact on edema formation and inflammatory cytokine levels. The findings demonstrated a dose-dependent reduction in inflammation markers .
- Antimicrobial Testing : A series of tests against bacterial strains revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential use as therapeutic agents against resistant strains .
Q & A
Basic: What synthetic routes are commonly employed for the laboratory-scale preparation of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with a benzopyran scaffold. A plausible route includes:
Cyclocondensation : Reacting a substituted benzaldehyde with a tetrazolyl-acetic acid derivative under acidic conditions to form the benzopyran core.
Nitration : Introducing the nitro group at the 8-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.
Purification : Recrystallization from ethanol-DMF mixtures (1:1) to isolate the final product .
Key considerations include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts.
Basic: Which analytical techniques are critical for characterizing the structure and purity of this compound?
Methodological Answer:
- HPLC : Assess purity using a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase .
- NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on the nitro group’s deshielding effect (~8.2 ppm for aromatic protons) and tetrazolyl protons (~9.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 275.04 (calculated for ) .
- Elemental Analysis : Validate C, H, N composition within ±0.3% of theoretical values .
Advanced: How can researchers resolve contradictory spectral data arising from tautomerism in the tetrazolyl moiety?
Methodological Answer:
Tetrazolyl tautomerism (1H vs. 2H forms) can cause spectral inconsistencies. Strategies include:
- Variable Temperature NMR : Conduct -NMR at 25°C and −40°C to observe proton exchange dynamics and identify dominant tautomers .
- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, which often stabilizes one tautomeric form .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 at B3LYP/6-31G* level) .
Advanced: What reaction parameters significantly impact the yield of this compound in multi-step syntheses?
Methodological Answer:
Yield optimization requires:
- Catalyst Selection : Use BiO nanoparticles to enhance cyclization efficiency (reported to improve yields by 15–20% in analogous benzopyran syntheses) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nitro-group stability during nitration compared to protic solvents .
- Temperature Control : Maintain nitration below 5°C to prevent decomposition; reflux tetrazolyl coupling at 80°C for 6 hours .
Basic: What storage conditions are recommended to ensure compound stability?
Methodological Answer:
- Temperature : Store at +4°C in amber vials to prevent photodegradation .
- Desiccation : Use silica gel packs in sealed containers to mitigate hydrolysis of the nitro group.
- Stability Monitoring : Perform monthly HPLC checks; a >5% impurity increase indicates degradation .
Advanced: How can computational modeling predict the reactivity of the nitro and tetrazolyl groups?
Methodological Answer:
- Electrostatic Potential Maps : Generate via DFT to identify electrophilic (nitro group) and nucleophilic (tetrazolyl N-atoms) sites .
- Fukui Indices : Calculate using Gaussian09 to predict sites prone to nucleophilic/electrophilic attacks .
- MD Simulations : Simulate solvent interactions (e.g., water/DMSO) to assess hydrolytic stability of the nitro group .
Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on HepG2 cells (72-hour exposure, IC determination) .
- NF-κB Pathway Analysis : Luciferase reporter assays in Huh-7 cells to assess inhibition of NF-κB activation .
- Cell Cycle Profiling : Flow cytometry with propidium iodide staining to evaluate G1/S phase arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
